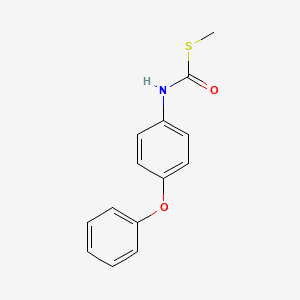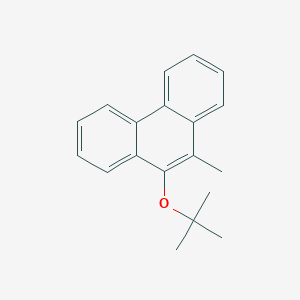
9-tert-Butoxy-10-methylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-tert-Butoxy-10-methylphenanthrene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a tert-butoxy group and a methyl group attached to the phenanthrene skeleton. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings and is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl azidoformate as a reagent for tert-butoxycarbonylation reactions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 9-tert-Butoxy-10-methylphenanthrene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
9-tert-Butoxy-10-methylphenanthrene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for halogenation reactions.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
科学的研究の応用
9-tert-Butoxy-10-methylphenanthrene has several scientific research applications, including:
作用機序
The mechanism of action of 9-tert-Butoxy-10-methylphenanthrene involves radical chemistry, particularly the formation of tert-butoxyl radicals. These radicals can undergo hydrogen atom transfer (HAT) or β-scission, depending on the reaction conditions . The molecular targets and pathways involved include the activation of aromatic rings and the formation of radical intermediates, which can further react to form various products .
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, used in similar applications but lacks the tert-butoxy and methyl groups.
9-Bromophenanthrene: A halogenated derivative used in electrophilic substitution reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene used in different chemical reactions.
Uniqueness
9-tert-Butoxy-10-methylphenanthrene is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
特性
CAS番号 |
80311-66-6 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
9-methyl-10-[(2-methylpropan-2-yl)oxy]phenanthrene |
InChI |
InChI=1S/C19H20O/c1-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18(13)20-19(2,3)4/h5-12H,1-4H3 |
InChIキー |
LSFICQQOHHHZTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


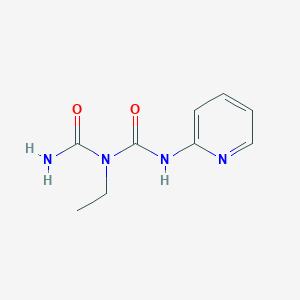
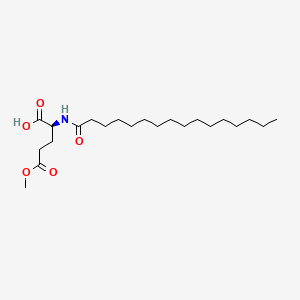
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

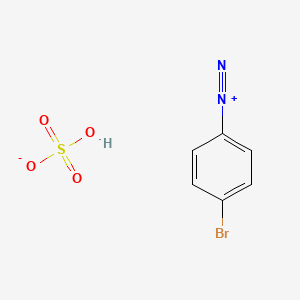
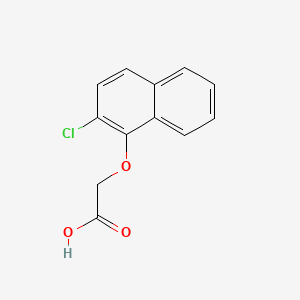
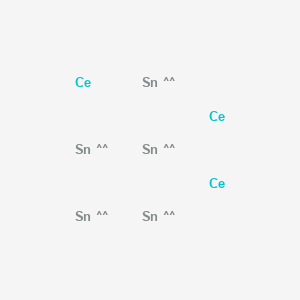
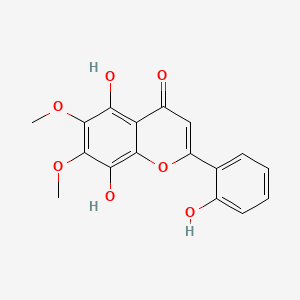
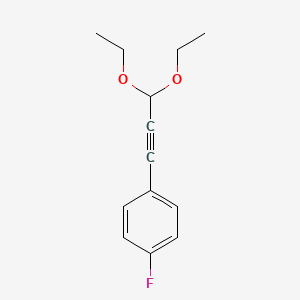
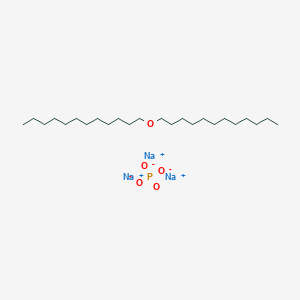
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
